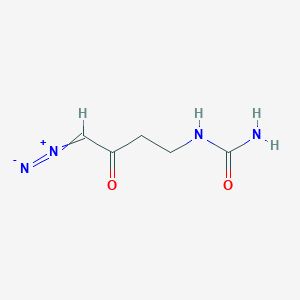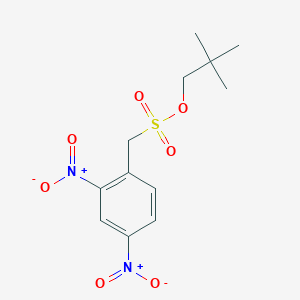
8-Hydroxy-9-methyldeca-4,9-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-9-methyldeca-4,9-dienenitrile is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of a hydroxyl group, a nitrile group, and a conjugated diene system. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-9-methyldeca-4,9-dienenitrile typically involves multi-step organic reactions. One common method includes the use of acetylene hydrometallation and palladium-mediated vinyl halide coupling . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-9-methyldeca-4,9-dienenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or other derivatives.
Aplicaciones Científicas De Investigación
8-Hydroxy-9-methyldeca-4,9-dienenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-9-methyldeca-4,9-dienenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxy-9-methyldeca-2,4,6,9-tetraenoate: Similar structure but with an ester group instead of a nitrile.
9-Methyldeca-4,9-dienenitrile: Lacks the hydroxyl group present in 8-Hydroxy-9-methyldeca-4,9-dienenitrile.
8-Hydroxy-9-methyldeca-4,9-dienamide: Contains an amide group instead of a nitrile.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its conjugated diene system and the presence of both hydroxyl and nitrile groups make it a versatile compound for various applications.
Propiedades
Número CAS |
89523-76-2 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
8-hydroxy-9-methyldeca-4,9-dienenitrile |
InChI |
InChI=1S/C11H17NO/c1-10(2)11(13)8-6-4-3-5-7-9-12/h3-4,11,13H,1,5-8H2,2H3 |
Clave InChI |
KLNBKBSYEVKSCB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CCC=CCCC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


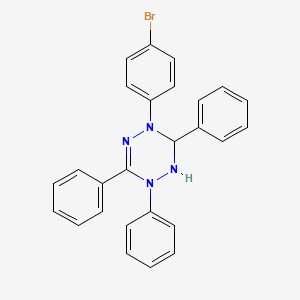
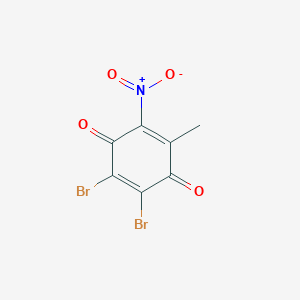
![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)
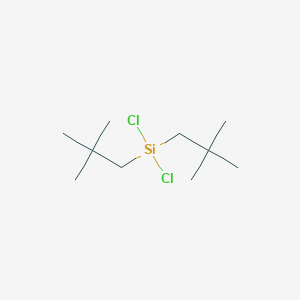


![3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid](/img/structure/B14382071.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)
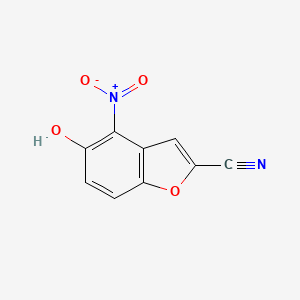
diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
